alpha-Phenylaminomalonate

Description

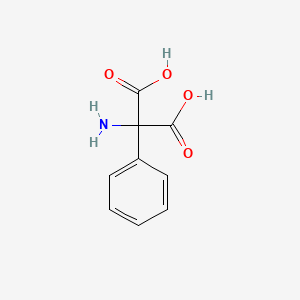

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

51619-79-5 |

|---|---|

Formule moléculaire |

C9H9NO4 |

Poids moléculaire |

195.17 g/mol |

Nom IUPAC |

2-amino-2-phenylpropanedioic acid |

InChI |

InChI=1S/C9H9NO4/c10-9(7(11)12,8(13)14)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12)(H,13,14) |

Clé InChI |

WSCHSEUVLAUWSY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)(C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)C(C(=O)O)(C(=O)O)N |

Autres numéros CAS |

51619-79-5 |

Synonymes |

alpha-phenylaminomalonate |

Origine du produit |

United States |

Reactivity Profiles and Mechanistic Elucidation of Alpha Phenylaminomalonate Reactions

Decarboxylation Dynamics and Kinetic Investigations

The decarboxylation of α-aminomalonic acid and its esters is a pivotal reaction, often serving as the final step in the synthesis of α-amino acids. ucalgary.calibretexts.org This process involves the loss of a carboxyl group as carbon dioxide. The reaction typically proceeds after the hydrolysis of one or both ester groups to form a β-dicarboxylic acid or a β-keto acid analogue, which readily decarboxylates upon heating. youtube.commasterorganicchemistry.com The mechanism often involves a cyclic, concerted transition state, leading to an enol intermediate that subsequently tautomerizes to the final product. masterorganicchemistry.com

Kinetic studies reveal that the formation of an iminium ion intermediate significantly accelerates decarboxylation. For instance, the condensation of aminomalonate with acetone (B3395972) forms a covalent iminium adduct that decarboxylates approximately 30,000 times faster in water at 25°C than the spontaneous decarboxylation of aminomalonate itself. nih.gov

| Reactant | Catalyst/Conditions | Rate Constant (k) | Rate Enhancement Factor | Reference |

| Aminomalonate | None (Spontaneous) | ~1 x 10-6 s-1 (estimated) | 1 | nih.gov |

| Aminomalonate-Acetone Adduct | Acetone (forms iminium ion) | 0.03 s-1 | ~30,000 | nih.gov |

This table illustrates the dramatic catalytic effect of iminium ion formation on the rate of aminomalonate decarboxylation.

The pH of the reaction medium exerts a profound influence on the rate and mechanism of decarboxylation. The protonation state of both the amino group and the carboxylic acid groups is pH-dependent, which in turn affects their reactivity. Studies on related compounds, such as 4-phenylallophanate anions, show a distinct change in the reaction mechanism with varying pH. rsc.org

In acidic to neutral media, a concerted mechanism is often proposed. rsc.org However, for aminomalonates, highly acidic conditions (low pH) would lead to the protonation of the amino group to form an ammonium (B1175870) ion (-NH3+). This prevents the amino group from participating in the formation of a Schiff base or imine, which is a key pathway for facile decarboxylation. nih.gov

In neutral or slightly basic conditions, the amino group is a free base (-NH2) and can react with a carbonyl compound (either externally added or from the substrate itself) to form an imine. This imine acts as an electron sink, stabilizing the carbanionic charge that develops on the α-carbon in the transition state of decarboxylation, thereby lowering the activation energy. nih.govnih.gov In basic media, the mechanism can shift, potentially involving a spontaneous decomposition of the fully deprotonated species or a cyclic reaction pathway involving water molecules. rsc.org

Catalysis is central to achieving efficient decarboxylation of aminomalonate derivatives under mild conditions. The most effective catalysts are those that can form a Schiff base (imine) with the amino group. This strategy is inspired by the action of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylase enzymes in biological systems. researchgate.netnih.gov

In a non-enzymatic context, simple carbonyl compounds like aldehydes and ketones can serve as organocatalysts. nih.govresearchgate.net The reaction proceeds through several steps:

Condensation: The α-amino acid condenses with the carbonyl catalyst to form a Schiff base adduct. researchgate.net

Decarboxylation: The resulting imine provides an electronic pathway to stabilize the negative charge of the carbanion intermediate formed upon CO2 loss. nih.gov

Protonation & Hydrolysis: The intermediate is protonated and then hydrolyzed to release the final amine product and regenerate the catalyst. researchgate.net

Metal ions can also play a role, though sometimes inhibitory, in non-enzymatic pyridoxal phosphate-catalyzed decarboxylation. acs.org Furthermore, modifying the substrate itself, for example by creating cyclic phenyloxazol-5-one derivatives, can make the decarboxylation step more facile compared to their acyclic counterparts. acs.org

Nucleophilic and Electrophilic Reaction Pathways

The structure of alpha-phenylaminomalonate allows it to act as or be converted into both a nucleophile and an electrophile. The hydrogen on the α-carbon is acidic due to the electron-withdrawing effect of the two adjacent ester groups, allowing for its deprotonation to form a nucleophilic enolate. ucalgary.cayoutube.com This enolate is the key intermediate for α-functionalization reactions.

Alpha-aminomalonate serves as a valuable synthon for creating new carbon-nitrogen (C-N) bonds, a fundamental transformation in organic chemistry. nih.govtcichemicals.com One direct example involves the concerted regulation of intermolecular C-N bond formation between α-aminomalonate and a trans-dichlorocobalt(III) complex. acs.org

More commonly, derivatives of aminomalonate are used in classic named reactions to build the core structure of amino acids. These methods often involve generating an aminomalonate equivalent in situ or using a protected form.

| Synthesis Strategy | Description | Key Intermediate | Reference |

| Gabriel-Malonic Ester Synthesis | A protected nitrogen source (potassium phthalimide) is used to displace a halide on a malonic ester. The resulting product is then alkylated and hydrolyzed. | Phthalimide-substituted malonic ester | libretexts.orglibretexts.org |

| Strecker Synthesis | An aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid. | α-aminonitrile | libretexts.org |

| Reductive Amination | An α-keto acid is converted to an α-amino acid through the formation of an imine followed by reduction. | Imine of an α-keto acid | libretexts.org |

This table summarizes key synthetic strategies for C-N bond formation to produce α-amino acids, utilizing intermediates conceptually related to alpha-aminomalonate.

The most common reaction pathway for this compound derivatives is α-functionalization via an enolate intermediate. This is the cornerstone of the malonic ester synthesis for producing a wide variety of α-amino acids. libretexts.org The process involves:

Deprotonation: A base, such as sodium ethoxide, removes the acidic α-proton to form a resonance-stabilized enolate. ucalgary.cayoutube.com

Alkylation: The nucleophilic enolate attacks an electrophile, typically an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position. ucalgary.cayoutube.com

Hydrolysis and Decarboxylation: The esters are hydrolyzed to carboxylic acids, and subsequent heating results in decarboxylation to yield the final α-amino acid. libretexts.org

Controlling the selectivity of these reactions, especially to produce a single enantiomer (enantioselectivity), is a significant challenge in modern organic synthesis. Advanced catalytic systems have been developed to address this. For instance, pyridoxal-based catalysts have been designed to enable the direct asymmetric α-C allylic alkylation of N-unprotected α-substituted amino acid esters. acs.org This reaction is challenging due to potential side reactions like N-alkylation and issues of regioselectivity. acs.org Another approach involves the desymmetric reduction of α-substituted α-aminomalonic esters using chiral ligands to selectively reduce one of the two ester groups, leading to chiral β-amino alcohols. nih.gov

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational chemistry provides powerful tools to elucidate the complex reaction mechanisms of this compound that are often difficult to probe experimentally. nih.govucla.edu These methods can map potential energy surfaces, calculate activation barriers, and model transition state structures to explain experimental observations and predict reactivity. ucalgary.ca

For decarboxylation, theoretical studies on analogous systems have confirmed that the reaction mechanism can be highly dependent on the surrounding environment (e.g., solvent polarity). nih.gov Computational models can dissect the reaction into elementary steps—such as bond extension, CO2 elimination, and product reorientation—and calculate the energy barrier for each, identifying the rate-determining step. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding and predicting selectivity. For example, DFT calculations have been used to explain the regioselectivity of N-alkylation reactions on α-amino ester derivatives, correctly predicting which nitrogen atom of a heterocyclic substrate would react. unesp.br Similarly, theoretical studies on amino acid-catalyzed reactions have provided insights into the origins of stereoselectivity by comparing the energies of different transition state conformations that lead to different stereoisomers. nih.gov By modeling the interactions between the substrate, catalyst, and any reagents, chemists can understand why a particular product is favored and rationally design more selective catalysts. nih.gov

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction pathways of complex organic molecules. For this compound, DFT calculations can model the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. These calculations provide insights into the activation energies of various steps, helping to determine the rate-determining step of a reaction.

Unfortunately, a detailed search of the scientific literature did not yield specific DFT studies focused solely on the reaction pathways of this compound. However, the principles of DFT calculations are broadly applicable. For a hypothetical reaction, such as the alkylation of the alpha-carbon, DFT would be employed to calculate the energies of the starting materials, the enolate intermediate, the transition state for the alkylation, and the final product.

| Reaction Step | Description | Typical DFT Output |

| Deprotonation | Removal of the alpha-proton by a base to form an enolate. | Geometry and energy of the enolate intermediate. |

| Alkylation | Nucleophilic attack of the enolate on an alkyl halide. | Geometry and energy of the transition state and the alkylated product. |

These calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to provide a balance between computational cost and accuracy.

Characterization of Transition States and Reactive Intermediates

The fleeting nature of transition states and reactive intermediates makes their experimental characterization challenging. Computational chemistry, particularly DFT, provides a means to model and visualize these transient species. In the context of this compound reactions, key intermediates would include the enolate formed upon deprotonation and any charged or radical species that may form during a reaction.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry provides crucial information about the mechanism. For instance, in an SN2 alkylation of the this compound enolate, the transition state would show the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-halogen bond.

| Species | Description | Key Structural Features from DFT |

| Enolate Intermediate | The nucleophilic species formed by deprotonation of the alpha-carbon. | Planar geometry around the C=C-O moiety; delocalization of negative charge. |

| SN2 Transition State | The high-energy state during the alkylation of the enolate. | Elongated C-X bond (X=leaving group); forming C-C bond; specific bond angles. |

Again, the absence of specific literature on this compound prevents the presentation of actual calculated data for these species.

Elucidation of Solvent Effects and Stereochemical Determinants

The solvent can play a critical role in the outcome of a reaction, influencing both the reaction rate and the stereoselectivity. In the case of reactions involving this compound, the choice of solvent can affect the aggregation state of the reactants, the stability of intermediates and transition states, and the orientation of the reactants during the bond-forming step.

Stereochemical control is paramount in many synthetic applications. For reactions at the alpha-carbon of this compound, the approach of an electrophile can be influenced by the existing stereocenter (if the molecule is chiral) and by the solvent's ability to solvate the transition state. Implicit and explicit solvent models can be used in DFT calculations to simulate these effects. An implicit model treats the solvent as a continuous medium, while an explicit model includes individual solvent molecules in the calculation.

| Solvent Property | Potential Effect on Stereoselectivity |

| Polarity | Can stabilize or destabilize charged intermediates and transition states, potentially favoring one stereochemical pathway over another. |

| Hydrogen Bonding | Can interact with the amino or ester groups, influencing the conformation of the molecule and the steric hindrance around the reactive center. |

| Viscosity | Can affect the diffusion of reactants and the lifetime of reactive intermediates. |

While general principles of solvent effects on stereochemistry are well-established, specific computational studies detailing these effects on this compound reactions are not currently available in the public scientific literature. Such studies would be invaluable for the rational design of stereoselective syntheses using this important building block.

Advanced Applications of Alpha Phenylaminomalonate and Its Derivatives in Synthetic Chemistry

Role as Chiral Building Blocks in Complex Organic Synthesis

The true power of alpha-phenylaminomalonate derivatives lies in their function as chiral building blocks. The aminomalonate scaffold serves as a robust and versatile glycine (B1666218) equivalent, particularly in its N-acylated forms like diethyl acetamidomalonate (DEAM). The acidic methylene (B1212753) proton, flanked by two ester groups, is readily deprotonated to form a nucleophilic enolate, which can be alkylated with a wide array of electrophiles. This classic malonic ester synthesis approach, followed by hydrolysis and decarboxylation, provides a straightforward route to a diverse range of alpha-amino acids. ucalgary.ca

Precursors for Unnatural Alpha-Amino Acids and Peptidomimetics

One of the most significant applications of alpha-aminomalonate derivatives is in the synthesis of both natural and unnatural α-amino acids. wikipedia.org Diethyl acetamidomalonate (DEAM) is a widely used precursor for this purpose. nbinno.com The synthesis involves a three-step sequence: deprotonation, alkylation, and a final hydrolysis/decarboxylation step to yield the target racemic α-amino acid. wikipedia.org This methodology allows for the introduction of various side chains, making it a powerful tool for creating amino acids not found in nature. wikipedia.org

For instance, the synthesis of racemic phenylalanine can be achieved by alkylating DEAM with benzyl (B1604629) chloride using sodium ethoxide as a base, followed by acidic hydrolysis and heating to induce decarboxylation, affording the final product in good yield. wikipedia.org This strategy is not limited to simple alkyl halides; more complex side chains can be introduced. The synthesis of racemic tryptophan, an oxidation-sensitive amino acid, can be accomplished using gramine (B1672134) as the alkylating agent. wikipedia.org

The versatility of this method extends to the synthesis of α-amino acids with heterocyclic substituents. wikipedia.org Furthermore, recent advancements have shown that N-acetylamino malonic acid monoesters, prepared from DEAM, can undergo electrochemical oxidative decarboxylation to generate transient N-acyliminium intermediates. These intermediates can then be trapped intramolecularly by tethered oxygen nucleophiles to form cyclic unnatural amino acid derivatives containing tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP) rings. acs.org These constrained amino acids are valuable in medicinal chemistry for designing peptidomimetics with improved pharmacokinetic properties. acs.org Peptidomimetics, molecules that mimic the structure and function of peptides, often incorporate such unnatural amino acids to enhance stability, bioavailability, and receptor-binding affinity. nsf.gov

Table 1: Synthesis of Unnatural α-Amino Acids from Diethyl Acetamidomalonate (DEAM)

| Alkylating Agent (Electrophile) | Target α-Amino Acid | Yield | Reference |

|---|---|---|---|

| Benzyl Chloride | Phenylalanine | 65% | wikipedia.org |

| Gramine | Tryptophan | >90% | wikipedia.org |

Versatile Intermediates for Heterocyclic Compound Synthesis

The functional group array of alpha-aminomalonate derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds. The nucleophilic character of both the central carbon (as an enolate) and the nitrogen atom, combined with the electrophilic ester groups, allows for diverse cyclization strategies.

A notable example involves the reaction of diethyl 2-acetamidomalonate with chloroacetylenephosphonates. This process proceeds via an initial nucleophilic attack from the central carbon of the amidomalonate, followed by an intramolecular cyclization involving the amide oxygen atom attacking the triple bond. This cascade reaction efficiently yields 5-(dialkoxyphosphorylmethylidene)oxazolines. researchgate.net

Furthermore, protected forms of diethyl aminomalonate are key intermediates in the synthesis of substituted piperidines, which are core structures in many pharmaceuticals. A patented synthetic route to 4,6-dichloro-2-propylmercapto-5-amino piperidine (B6355638) starts with the reaction of N-protected diethyl aminomalonate and thiourea. This initial step forms a pyrimidine (B1678525) intermediate, which, after several transformations including alkylation, deprotection, and chlorination, yields the final substituted piperidine product. google.com The use of the aminomalonate building block is crucial for constructing the initial heterocyclic ring system. google.com

Table 2: Examples of Heterocycle Synthesis from Aminomalonate Derivatives

| Aminomalonate Derivative | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Diethyl 2-acetamidomalonate | Chloroacetylenephosphonates | 5-(Dialkoxyphosphorylmethylidene)oxazoline | researchgate.net |

Strategic Use in the Synthesis of Complex Molecular Architectures

The utility of alpha-aminomalonate derivatives as building blocks extends to the synthesis of complex and pharmaceutically important molecules. While not always part of a total synthesis of a large natural product, they serve as critical starting materials for key intermediates that possess significant structural complexity.

A prime example is the use of diethyl acetamidomalonate (DEAM) as a precursor in the synthesis of fingolimod. wikipedia.org Fingolimod is an immunomodulating drug used to treat multiple sclerosis. Its synthesis leverages the reliability of the aminomalonate chemistry to construct the core amino alcohol structure of the molecule. This application underscores the importance of DEAM in providing access to active pharmaceutical ingredients, which are themselves complex molecular architectures designed for specific biological targets. nbinno.com

The ability to generate a wide variety of unnatural amino acids also positions aminomalonates as strategic components in constructing libraries of compounds for drug discovery. By modifying the side chains introduced through alkylation, chemists can systematically alter the structure of the final molecule, enabling the exploration of structure-activity relationships. This strategic use in creating molecular diversity is a key aspect of modern medicinal chemistry.

Catalytic Functions of this compound-Derived Structures

Beyond their role as stoichiometric building blocks, the chiral scaffold of alpha-aminomalonate derivatives presents an opportunity for the development of asymmetric catalysts. The inherent chirality that can be present in these molecules, or introduced during their synthesis, makes them attractive candidates for modification into chiral ligands for metal-based catalysts or as standalone organocatalysts.

Development as Chiral Ligands in Metal-Catalyzed Transformations

Amino acids are a well-established class of chiral precursors for the synthesis of ligands used in asymmetric metal catalysis. nih.gov The combination of amino and carboxyl groups provides excellent coordination sites for a variety of transition metals. However, the development of chiral ligands specifically derived from the alpha-aminomalonate scaffold is not a widely explored area in the current literature. While numerous chiral ligands have been designed from other amino acids to create effective catalysts for reactions like hydrogenation and cross-coupling, specific examples originating from the aminomalonate backbone are not prominent. sigmaaldrich.comresearchgate.net The potential exists to modify the amino and carboxyl groups of a chiral aminomalonate to create novel pincer or bidentate ligands, but this remains a largely undeveloped field of research.

Application as Organocatalysts in Asymmetric Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on chiral amines and amino acid-derived structures. Catalysts based on proline and its derivatives, for example, are highly effective in a wide range of asymmetric transformations through the formation of enamine or iminium ion intermediates. mdpi.com

In the context of aminomalonates, research has more commonly featured these molecules as substrates in organocatalytic reactions rather than as the source of the catalyst itself. For instance, cinchona alkaloid-derived organocatalysts have been successfully employed to catalyze the enantioselective decarboxylative protonation of N-protected piperidinohemimalonates, which are derivatives of aminomalonic acid. researchgate.net This demonstrates the ability of external organocatalysts to induce chirality in systems containing the aminomalonate moiety. The development of organocatalysts where the aminomalonate structure forms the core of the chiral catalyst is an area that warrants further investigation, potentially offering new modes of activation and stereocontrol. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies in Alpha Phenylaminomalonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. jchps.comweebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular framework of alpha-phenylaminomalonate.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For a typical diethyl ester of this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton at the alpha-carbon (α-H), the amine proton (N-H), and the methylene (B1212753) and methyl protons of the two ethyl ester groups. The chemical shift (δ) of each signal is indicative of its electronic environment, while the integration value corresponds to the number of protons it represents. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which provides valuable connectivity data.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Signals are expected for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the chiral alpha-carbon, and the carbons of the ethyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Data for Diethyl this compound | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | --- | --- | --- | | | δ (ppm) | Multiplicity | Integration | δ (ppm) | | Phenyl-H | 7.2-7.4 | Multiplet | 5H | 127-138 | | α-H | ~4.5 | Singlet/Doublet (if coupled to NH) | 1H | ~60 | | NH | Variable | Broad Singlet | 1H | - | | -OCH₂CH₃ | ~4.2 | Quartet | 4H | ~62 | | -OCH₂CH₃ | ~1.2 | Triplet | 6H | ~14 | | C=O | - | - | - | ~168 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming, for example, the coupling between the methylene and methyl protons of the ethyl ester groups. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations (typically over two or three bonds) between protons and carbons, which is crucial for piecing together the entire molecular skeleton. core.ac.uk

Determining the absolute configuration of the chiral alpha-carbon is a critical challenge. Advanced NMR methods, often involving chiral derivatizing agents (CDAs), are employed for this purpose. The Mosher method, for instance, involves reacting the amine group of this compound with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu This reaction creates a pair of diastereomers which will exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed amide linkage. usm.edu Analysis of these chemical shift differences (Δδ) allows for the assignment of the absolute stereochemistry (R or S). usm.edu

X-ray Crystallography for Three-Dimensional Structural Determination

A single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its solid-state conformation. This includes the rotational orientation (torsion angles) of the phenyl group relative to the malonate backbone and the conformation of the ester side chains.

Furthermore, the crystal structure reveals how molecules pack together in the lattice, which is governed by intermolecular interactions. mdpi.comresearchgate.net For this compound, key interactions would likely include:

Hydrogen Bonding: The amine (N-H) group can act as a hydrogen bond donor, while the ester carbonyl oxygens (C=O) can act as acceptors, leading to the formation of distinct supramolecular structures. nih.gov

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. nih.gov

Table 2: Representative Data from a Hypothetical X-ray Crystal Structure Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C=O) |

| Bond Angles | Angles between bonded atoms (e.g., O-C-C, C-N-C) |

| Torsion Angles | Dihedral angles defining molecular conformation |

X-ray crystallography provides an unambiguous method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uk This is typically achieved through the analysis of anomalous dispersion effects, which are measurable when a heavy atom is present in the structure or, with modern equipment, often from the inherent anomalous scattering of lighter atoms like oxygen. The analysis results in the calculation of the Flack parameter; a value close to zero for the correct enantiomer confirms the absolute configuration assigned (R or S). soton.ac.uk This technique serves as the gold standard for validating stereochemical assignments made by other methods, such as chiral NMR spectroscopy. usm.edu

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound.

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) provides insight into the molecular structure through controlled fragmentation. The protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the amine is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu

Loss of Ester Groups: Neutral loss of ethanol (B145695) (EtOH) or the ethoxycarbonyl group (•COOEt) from the parent ion.

Cleavage of the Phenyl Group: Loss of the phenyl or benzyl (B1604629) moiety.

Table 3: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Diethyl this compound

| m/z (Predicted) | Proposed Fragment Structure / Neutral Loss |

|---|---|

| [M+H]⁺ | Protonated parent molecule |

| [M+H - EtOH]⁺ | Loss of an ethanol molecule |

| [M+H - •COOEt]⁺ | Loss of an ethoxycarbonyl radical |

| [M+H - PhNH₂]⁺ | Loss of aniline (B41778) |

Note: 'M' represents the parent molecule. The exact m/z values would depend on the specific ester groups.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl this compound |

| Ethanol |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, serves as a powerful analytical tool for identifying the functional groups present within a molecule. mdpi.comtriprinceton.org These techniques probe the vibrational energy states of molecular bonds. mdpi.comtriprinceton.org While IR spectroscopy measures the frequencies at which a molecule absorbs infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. triprinceton.org The two methods are complementary, as they are governed by different selection rules; IR activity depends on a change in the dipole moment during a vibration, whereas Raman activity depends on a change in polarizability. nih.govyoutube.com Consequently, a comprehensive analysis using both techniques can provide a detailed vibrational fingerprint of a compound like this compound.

In the analysis of this compound, vibrational spectroscopy is used to confirm the presence of its key structural features: the secondary amine (N-H), the phenyl group (aromatic C-H and C=C), the malonate ester framework (C=O and C-O), and aliphatic C-H bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for detecting polar functional groups, which are abundant in this compound. triprinceton.org The expected IR absorption bands for this compound are detailed in Table 1. The spectrum would be characterized by a strong, sharp absorption from the ester carbonyl (C=O) groups and distinct bands corresponding to N-H and C-O stretching vibrations. The region above 3000 cm⁻¹ allows for the clear distinction between aromatic and aliphatic C-H stretching.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy offers complementary information, excelling in the detection of non-polar, polarizable bonds. triprinceton.org For this compound, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic phenyl ring, particularly the symmetric ring-breathing mode. While IR is superior for observing the highly polar carbonyl groups, Raman spectroscopy provides clearer data for the carbon backbone and aromatic structures. sepscience.com

Table 2: Prominent Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Aliphatic | 2850 - 3100 | Strong |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1580 - 1620 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Very Strong |

| C-N Stretch | Phenyl-Amine | 1250 - 1350 | Medium |

By combining data from both IR and Raman spectra, researchers can achieve a thorough characterization of this compound. The presence of strong C=O and N-H bands in the IR spectrum, coupled with a prominent aromatic ring-breathing mode in the Raman spectrum, would provide unambiguous confirmation of the compound's molecular structure and the successful identification of its constituent functional groups.

Emerging Research Frontiers and Future Directions for Alpha Phenylaminomalonate Studies

Innovation in Green and Sustainable Synthetic Routes for Alpha-Phenylaminomalonate Analogues

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic pathways for α-phenylaminomalonate analogues. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

A significant trend is the adoption of aqueous reaction media, moving away from traditional volatile organic solvents. Water, being non-toxic, non-flammable, and readily available, presents an ideal green solvent. Research into the synthesis of related compounds, such as N-substituted glycine (B1666218) derivatives, has demonstrated the feasibility of conducting reactions in water, which can be extrapolated to the synthesis of α-phenylaminomalonate analogues wiley-vch.de. The use of heterogeneous catalysts, such as ZnO nanoparticles, in aqueous media for the synthesis of α-aminophosphonates, showcases another promising green approach that could be adapted for α-phenylaminomalonate synthesis nih.gov.

Biocatalysis represents another cornerstone of green synthesis. Enzymes, operating under mild conditions of temperature and pH, offer high chemo-, regio-, and enantioselectivity, thereby reducing the need for protecting groups and minimizing side reactions. The enzymatic synthesis of L-phenylglycine and its derivatives highlights the potential of biocatalysts in producing chiral α-amino acid structures sustainably rsc.orgrsc.org. The application of enzymes like phenylalanine ammonia (B1221849) lyases for the amination of cinnamic acid derivatives provides a blueprint for developing biocatalytic routes to chiral α-phenylaminomalonate analogues rsc.org.

Furthermore, multicomponent reactions (MCRs) are gaining traction as a sustainable synthetic strategy. MCRs, such as the Strecker synthesis for α-amino acids, involve the combination of three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic and purification steps researchgate.net. The development of novel MCRs for the synthesis of α-phenylaminomalonate analogues is an active area of research.

Solvent-free reaction conditions, often coupled with microwave or ultrasonic irradiation, offer another avenue for greening the synthesis of these compounds. These methods can significantly reduce reaction times and energy consumption while often leading to higher yields and cleaner reaction profiles.

Table 1: Comparison of Green Synthesis Strategies for α-Amino Acid Analogues

| Strategy | Key Features | Potential Advantages for α-Phenylaminomalonate Synthesis |

| Aqueous Synthesis | Use of water as the reaction solvent. | Reduced environmental impact, improved safety, lower cost. |

| Biocatalysis | Employment of enzymes as catalysts. | High enantioselectivity, mild reaction conditions, reduced byproducts. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Increased atom economy, reduced waste, simplified procedures. |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often with energy input like microwave or ultrasound. | Reduced solvent waste, faster reaction rates, potential for higher yields. |

Exploration of Novel Catalytic Utilities and Enantioselective Transformations

The development of novel catalytic systems is crucial for expanding the synthetic utility of α-phenylaminomalonate and for accessing enantiomerically pure analogues, which are often required for pharmaceutical applications.

Recent advancements in catalysis for α-amino acid synthesis can be directly applied to α-phenylaminomalonate. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to achieve high levels of enantioselectivity. For instance, chiral phosphoric acids and ruthenium complexes have been successfully employed in the enantioselective carbene insertion into N-H bonds of anilines to produce α-aryl glycines unimi.it. Similar strategies could be adapted for the asymmetric synthesis of α-phenylaminomalonate.

The Kabachnik-Fields reaction, a well-established method for synthesizing α-aminophosphonates, has seen significant advancements through the use of various catalysts, including metal salts and organocatalysts, often under green conditions. These catalytic systems could be explored for the three-component condensation of a phenylamine, a malonate derivative, and an aldehyde to furnish α-phenylaminomalonate analogues azolifesciences.com.

Enzymatic kinetic resolution is another powerful tool for obtaining enantiopure α-amino acids and their derivatives. Lipases and proteases have been widely used to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. This approach could be readily applied to the resolution of racemic α-phenylaminomalonate esters.

Integration of Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the rational design of molecules and the prediction of reaction outcomes. For α-phenylaminomalonate studies, computational modeling can accelerate the discovery of new analogues with desired properties and optimize their synthetic routes.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure and reactivity of α-phenylaminomalonate and its derivatives. This understanding can guide the design of new catalysts and reaction conditions for more efficient and selective syntheses. For example, computational models can help in predicting the transition state energies for different catalytic cycles, thereby identifying the most promising catalysts for a specific transformation.

Molecular docking and molecular dynamics simulations can be employed to predict the binding interactions of α-phenylaminomalonate analogues with biological targets, which is particularly relevant for drug discovery applications. By simulating the binding pose and calculating the binding free energy, researchers can prioritize the synthesis of compounds with the highest predicted activity.

Furthermore, computational tools can aid in the rational design of foldamers and other complex architectures incorporating α-phenylaminomalonate units. By predicting the conformational preferences of peptides and other oligomers containing these unnatural amino acids, it is possible to design molecules with specific secondary structures and functions nih.gov.

Development of Continuous Flow Processes for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. The development of continuous flow processes for the synthesis of α-phenylaminomalonate and its analogues is a key area for future research.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The small reactor volumes inherent in flow systems enhance heat and mass transfer, enabling reactions to be performed under conditions that would be unsafe or difficult to control in a batch reactor. This is particularly relevant for highly exothermic or fast reactions that may be involved in the synthesis of α-phenylaminomalonate derivatives.

The integration of in-line analytical techniques, such as spectroscopy and chromatography, allows for real-time reaction monitoring and optimization. This facilitates rapid process development and ensures consistent product quality. Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately in the next reaction step.

The scalability of continuous flow processes is a major advantage for the industrial production of α-phenylaminomalonate analogues. Scaling up a flow process simply involves running the system for a longer period or by numbering up the reactors, which is often more straightforward and cost-effective than scaling up a batch process. Several pharmaceutically important compounds are already being synthesized using continuous flow methodologies, demonstrating the industrial viability of this technology azolifesciences.com. The development of a continuous flow synthesis for α-phenylaminomalonate would represent a significant step towards its large-scale and cost-effective production.

Table 2: Advantages of Continuous Flow Synthesis for α-Phenylaminomalonate Analogues

| Feature | Description | Benefit for α-Phenylaminomalonate Synthesis |

| Enhanced Safety | Small reactor volumes and in-situ generation of hazardous reagents. | Safer handling of potentially reactive intermediates and reagents. |

| Precise Control | Accurate control over temperature, pressure, and residence time. | Improved yields, higher selectivity, and better reproducibility. |

| Rapid Optimization | Integration of in-line analytics for real-time monitoring. | Faster development of optimal reaction conditions. |

| Scalability | Scaling up by extending run time or using multiple reactors in parallel. | Straightforward and cost-effective transition from laboratory to industrial scale. |

Q & A

Q. What are the established synthetic routes for α-phenylaminomalonate, and how do reaction conditions influence yield?

α-Phenylaminomalonate can be synthesized via amidomalonate synthesis, a variation of the malonic ester synthesis . Key steps include alkylation of the malonate ester, hydrolysis to the dicarboxylic acid, and decarboxylation. Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst type (e.g., NaOEt) critically affect yield. For example, alkylation with benzyl bromide in ethanol under reflux achieves ~65% yield, while polar aprotic solvents may improve electrophilic reactivity but require stringent anhydrous conditions .

Q. How should researchers characterize α-phenylaminomalonate to confirm structural integrity and purity?

Standard characterization includes:

- NMR spectroscopy : NMR should show a singlet for the malonate methylene group (δ 3.4–3.6 ppm) and aromatic proton splitting patterns (δ 7.2–7.5 ppm) .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>95%) and detect byproducts .

- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What are the recommended storage conditions and stability profiles for α-phenylaminomalonate?

Store at 2–8°C in airtight, amber vials under nitrogen to prevent oxidation and hydrolysis. Stability studies indicate <5% degradation over 12 months when protected from light and moisture. For aqueous solutions (e.g., buffered at pH 7.4), use within 48 hours due to ester hydrolysis risks .

Advanced Research Questions

Q. How can enantioselective synthesis of α-phenylaminomalonate derivatives be optimized for chiral resolution?

Employ chiral auxiliaries like (S)-α-methylbenzylamine to induce asymmetry during alkylation. A 1:1 molar ratio of malonate ester to chiral amine in THF at −20°C achieves >90% enantiomeric excess (ee). Post-synthesis, diastereomeric salts can be separated via fractional crystallization, with ee validated by chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. What strategies resolve contradictions in reported biological activity data for α-phenylaminomalonate analogs?

Discrepancies often arise from:

- Assay variability : Standardize cell-based assays using identical cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hours).

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid solvent interference .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report confidence intervals for IC values .

Q. How can computational modeling guide the design of α-phenylaminomalonate-based inhibitors?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the malonate moiety as a phosphate mimic. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen-bonding interactions with catalytic residues (e.g., Lys72 in PKA). Validate predictions with SPR binding assays (KD < 1 µM) .

Q. What advanced analytical methods are suitable for quantifying trace impurities in α-phenylaminomalonate batches?

Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm particles) in positive ion mode. Detect impurities at ppb levels via MRM transitions (e.g., m/z 250 → 132 for hydrolyzed byproducts). Calibrate with spiked standards to ensure ≤0.1% impurity thresholds .

Methodological Considerations

Q. How should researchers design dose-response studies for α-phenylaminomalonate in vivo?

Follow OECD Guideline 420: Administer 10–100 mg/kg doses orally to rodents, with plasma pharmacokinetics sampled at 0.5, 2, 6, and 24 hours. Monitor liver enzymes (ALT, AST) and renal function (BUN) to assess toxicity. Include positive controls (e.g., malonate esters) and vehicle groups .

Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data?

Apply multivariate regression (e.g., PLS or Random Forest) to correlate logP, molar refractivity, and steric parameters with bioactivity. Use cross-validation (k = 5) to avoid overfitting and report R > 0.7 for robust models .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.